N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
Chemical Structure and Properties N-(4-Methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (molecular formula: C₂₁H₁₇N₄O₄S) is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core fused with a thiophene ring. Key structural elements include:
- A 3-methyl group at position 3 of the pyrazole ring.
- A 1-phenyl substituent at position 1.
- A carboxamide group at position 5, linked to a 4-methoxy-2-nitrophenyl moiety.
The compound’s molecular weight is 408.44 g/mol, with a single nitro group (electron-withdrawing) and a methoxy group (electron-donating) on the aryl ring, creating a polarized electronic environment . Its synthetic route likely involves coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) or condensation of intermediates, as seen in analogous thienopyrazole derivatives .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-15-11-18(29-20(15)23(22-12)13-6-4-3-5-7-13)19(25)21-16-9-8-14(28-2)10-17(16)24(26)27/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBNGHATSQSZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound belonging to the thieno[2,3-c]pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.09 g/mol. The compound features a thieno[2,3-c]pyrazole core substituted with a methoxy and nitro group, which may influence its biological activity.
Antioxidant Activity
Research indicates that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress induced by 4-nonylphenol in the African catfish (Clarias gariepinus). The administration of thieno[2,3-c]pyrazole derivatives led to a reduction in erythrocyte malformations caused by oxidative damage, suggesting their utility as antioxidants in aquatic species .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been explored through molecular docking studies. These studies indicated that derivatives of thieno[2,3-c]pyrazoles could inhibit key inflammatory pathways by targeting mitogen-activated protein kinases (MAPKs). Specifically, the compounds showed potential in inhibiting the phosphorylation of heat shock protein 27 (HSP27) and the release of tumor necrosis factor-alpha (TNFα) in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may be beneficial in treating inflammatory diseases.
Anticancer Activity
In vitro studies have indicated that thieno[2,3-c]pyrazole derivatives possess anticancer activity against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against HeLa cells (cervical cancer) and other cancer types. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
Case Studies
- Oxidative Stress in Aquatic Species : A study on Clarias gariepinus showed that treatment with thieno[2,3-c]pyrazole compounds significantly reduced oxidative damage markers in erythrocytes when exposed to 4-nonylphenol .
- Inflammation Model : In vitro experiments using macrophage cell lines revealed that thieno[2,3-c]pyrazole derivatives inhibited LPS-induced TNFα release and showed promise as anti-inflammatory agents .
Data Table: Biological Activities of Thieno[2,3-c]pyrazoles
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties and biological activities.
Positional Isomers: Nitro/Methoxy Substitution Variations
Key Insight : The nitro group’s position significantly influences electronic properties and solubility. The target compound’s 2-nitro substitution may enhance intermolecular interactions in biological systems compared to the 4-nitro analog .
Amino-Substituted Thienopyrazole Carboxamides
Key Insight: Amino-substituted analogs exhibit superior antioxidant activity, while nitro groups (as in the target compound) may shift bioactivity toward cytotoxic or antiproliferative effects .
Functional Group Variations: Carboxamide vs. Carbohydrazide
Key Insight : The carbohydrazide moiety enhances cytotoxicity through reactive hydrazone formation, whereas carboxamides prioritize stability .
Substituent-Driven Cytotoxicity: MYLS22
Key Insight : Bulky substituents (e.g., oxo-pyrazole in MYLS22) enhance target specificity, while nitro groups could modulate membrane permeability .
Q & A
Q. What are the key synthetic strategies for N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thieno[2,3-c]pyrazole core. A common method includes condensation of intermediates like 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with 4-methoxy-2-nitroaniline derivatives. Microwave-assisted synthesis can enhance reaction efficiency (e.g., reduced reaction time, improved yields) for analogous pyrazole derivatives . Key steps include purification via recrystallization or chromatography to ensure high purity .
Q. How is the compound characterized structurally?
Structural characterization employs techniques such as:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
- Mass spectrometry (MS) for molecular weight verification.
- X-ray crystallography to resolve stereochemical details and crystal packing (used in related compounds) .
- Predicted Collision Cross Section (CCS) via computational models (e.g., 188.3 Ų for [M+H]+ adducts in similar thienopyrazoles) for analytical method development .
Q. What are the common chemical reactions this compound undergoes?
The compound’s reactivity is influenced by its pyrazole and nitro groups:
- Oxidation : Nitro groups can be reduced to amines using catalysts like Pd/C or NaBH4.
- Substitution : Electrophilic aromatic substitution at the methoxy or nitro-substituted phenyl ring under acidic/basic conditions .
- Hydrolysis : The carboxamide group may undergo hydrolysis in strong acidic/basic media to yield carboxylic acid derivatives .
Advanced Research Questions
Q. How do substituents on the phenyl and pyrazole rings influence biological activity?
Substituent effects are critical for structure-activity relationships (SAR). For example:
- Methoxy groups enhance lipophilicity and metabolic stability, potentially improving bioavailability.
- Nitro groups may act as electron-withdrawing groups, altering binding affinity to biological targets. Comparative studies of analogs (e.g., 4-chloro or trifluoromethyl substitutions) show variations in antimicrobial and anti-inflammatory activities, highlighting the need for systematic substituent screening .
Q. What methodological challenges arise in synthesizing thieno[2,3-c]pyrazole derivatives?
Key challenges include:
- Regioselectivity : Controlling the position of substituents during cyclization (e.g., avoiding isomer formation).
- Purification : Separation of byproducts due to the compound’s low solubility in common solvents.
- Scale-up : Transitioning from batch to continuous flow reactors to improve yield and reproducibility .
Q. How can researchers resolve contradictory data on biological activity across studies?
Contradictions often stem from:
- Assay variability : Differences in cell lines, concentrations, or endpoint measurements.
- Substituent heterogeneity : Minor structural variations (e.g., ethoxy vs. methoxy groups) drastically alter activity. Robust SAR studies, standardized assay protocols, and computational docking (e.g., molecular dynamics simulations) are recommended to validate target interactions .
Q. What predictive models are available for physicochemical and pharmacokinetic properties?
Computational tools can predict:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
